2,3,3-Trimethylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2,3,3-trimethylbutanoic acid, such as 2,2,3-trimethylbutane, involves selective homologation routes on solid acids and demonstrates the impact of selective methylation and the intrinsic properties of carbenium ions on the synthesis process (Ahn, Temel, & Iglesia, 2009). These methods highlight the complexity and precision required in the synthesis of highly branched organic compounds.
Molecular Structure Analysis
The structural chemistry of organotin carboxylates provides insights into the coordination and crystal structures of related compounds, offering a glimpse into the molecular structure intricacies of 2,3,3-trimethylbutanoic acid and its analogs. The synthesis and characterization of such compounds underscore the diverse bonding and geometric arrangements possible with branched-chain fatty acids (Vatsa, Jain, Kesavadas, & Tiekink, 1991).
Chemical Reactions and Properties
The oxidation and decomposition studies of related trimethylbutanes reveal complex reaction mechanisms and rate constants, providing a foundation for understanding the reactivity of 2,3,3-trimethylbutanoic acid. These studies demonstrate how various radical species and environmental conditions influence the chemical reactions of branched alkanes (Baldwin & Walker, 1981; Atri, Baldwin, Evans, & Walker, 1978).
Physical Properties Analysis
The synthesis and characterization efforts, such as those involving metal-organic frameworks and organotin carboxylates, not only shed light on the molecular structure but also contribute to our understanding of the physical properties of compounds related to 2,3,3-trimethylbutanoic acid. These studies illustrate the interplay between structure and properties, such as solubility, crystallinity, and thermal stability (Paz & Klinowski, 2004).
Chemical Properties Analysis
Research into the enzymatic degradation and synthesis of dendrimers from related hydroxy acids underscores the chemical versatility of 2,3,3-trimethylbutanoic acid and its analogs. These studies highlight the potential for bio-based polymers and environmentally friendly chemical processes, emphasizing the importance of understanding the chemical properties of such compounds (Seebach, Herrmann, Lengweiler, Bachmann, & Amrein, 1996).
Scientific Research Applications
Complex formation and cation-binding functions: The triolide from (R)-3-hydroxybutanoic acid forms complexes with sodium, potassium, and barium salts, showing diverse conformational states and cation-binding abilities (Seebach et al., 1993).
Oxidation products: Oxidation of 2,2,3-trimethylbutane at high temperatures leads to the production of propene, isobutene, and TRIMB-1, particularly at higher oxygen pressures (Baldwin et al., 1981).
Role in cell membrane ion channels: Oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, suggesting potential applications in cell membrane ion channels (Bürger & Seebach, 1993).
Decarboxylation mechanisms: Oxidative decarboxylation of 2,3,3-trimethylbutanoic acid produces specific compounds, mediated by organolead and organocopper compounds (Beckwith et al., 1974).
Carbonium-ion type reactions: Research has explored the yield and distribution of certain compounds through carbonium-ion type reactions of 2,3,3-trimethyl-2-butanol-1-C(14) (Roberts & Yancey, 1955).
Decomposition in the presence of oxygen: The decomposition of 2,2,3-trimethylbutane with oxygen forms specific compounds at low alkane pressures (Atri et al., 1978).
Synthesis of film-forming agents: Trimerization of 2-methylpropanal with sodium hydroxide is an effective method to produce film-forming auxiliary agents in paints (Li et al., 2014).
Vapour pressure studies: Research on the vapour pressures of 2,3,3-trimethylbutan-2-ol and its mixtures provides insights similar to those for branched butanols (Wieczorek & Sipowska, 1985).
Homologation routes on solid acids: Carbenium ions are crucial in forming 2,2,3-trimethylbutane from dimethyl ether on acid zeolites at low temperatures, demonstrating unique selectivity (Ahn et al., 2009).
Alkylation with ionic liquid catalysts: Ionic liquid catalysts have been used in the alkylation of isobutane and 2-butene, leading to the production of high-quality trimethylpentanes (Liu et al., 2008).
Safety And Hazards
The safety information for 2,3,3-Trimethylbutanoic acid indicates that it has hazard statements H302, H315, H319, and H3353. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5013.
Future Directions
The future directions for 2,3,3-Trimethylbutanoic acid are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or chemical databases.
properties
IUPAC Name |
2,3,3-trimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380771 | |
Record name | 2,3,3-trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylbutanoic acid | |
CAS RN |
19910-29-3 | |
Record name | 2,3,3-trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.